Tert-butyl2-(iodomethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(iodomethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C9H16INO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(iodomethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with iodine-containing reagents. One common method involves the reaction of tert-butyl azetidine-1-carboxylate with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for tert-butyl 2-(iodomethyl)azetidine-1-carboxylate are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(iodomethyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The compound can be reduced to form the corresponding azetidine derivative without the iodine atom.
Oxidation Reactions: Oxidation can lead to the formation of azetidine-1-carboxylate derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Azetidine derivatives with various functional groups.
Reduction: Azetidine-1-carboxylate.
Oxidation: Oxidized azetidine derivatives.
Scientific Research Applications
Tert-butyl 2-(iodomethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-(iodomethyl)azetidine-1-carboxylate involves its reactivity with various biological and chemical targets. The iodine atom in the molecule can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The azetidine ring can interact with biological macromolecules, potentially leading to bioactive effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate
- Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 2-(iodomethyl)azetidine-1-carboxylate is unique due to its specific substitution pattern on the azetidine ring.
Properties
Molecular Formula |
C9H16INO2 |
---|---|
Molecular Weight |
297.13 g/mol |
IUPAC Name |
tert-butyl 2-(iodomethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6H2,1-3H3 |
InChI Key |
XIFYREBWQBCNRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CI |
Origin of Product |
United States |
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